3-(2-chloro-6-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
The compound “3-(2-chloro-6-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a novel molecule that has been studied for its potential applications in the field of medicinal chemistry . It belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds have been identified as potential inhibitors of CDK2, a target for cancer treatment .
Synthesis Analysis
The synthesis of this compound and similar derivatives involves the design and creation of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound is not detailed in the available literature.Scientific Research Applications
Medicinal Chemistry
Triazole derivatives have been extensively studied for their potential as bioactive compounds in medicinal chemistry. They exhibit a wide range of pharmacological activities .
Synthesis of Bioactive Heterocycles
Triazoles are used as dipolarophiles in the construction of bioactive heterocycles, which are crucial in drug development .
Agriculture and Crop Protection
Triazole derivatives have been researched for their use in protecting crops against a variety of pathogens, including bacteria, fungus, and plant-parasitic nematodes .
Synthetic Strategies
Researchers have designed many synthetic strategies for triazoles due to their huge applications and promising research directions .
Pharmacological Value
Recently synthesized triazoles and their derivatives have shown diverse biological activities that hold pharmacological value .
Biological Significance
The biological significance of 1,2,3-triazole derivatives has been explored, uncovering their potential as bioactive compounds with various applications in medicinal chemistry .
Mechanism of Action
properties
IUPAC Name |
8-(2-chloro-6-fluorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O2/c1-9(2)7-8-25-13-15(27)21-18(28)24(3)16(13)26-14(22-23-17(25)26)12-10(19)5-4-6-11(12)20/h4-6,9H,7-8H2,1-3H3,(H,21,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQZVYFUIOBNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41749422 |
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